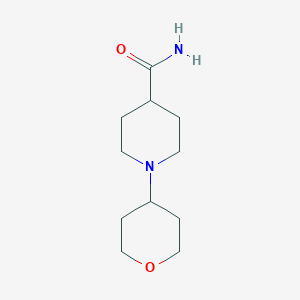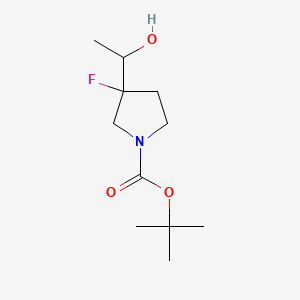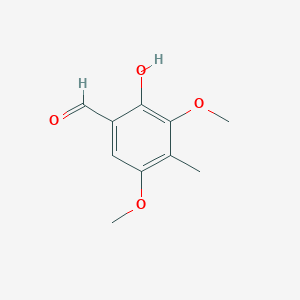![molecular formula C9H15N3NaO12P3 B13906731 Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate](/img/structure/B13906731.png)
Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT is a synthetic nucleoside analog. It is a derivative of cytidine, where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced by hydrogen atoms. This compound is primarily used in biochemical research and has significant implications in antiviral therapies, particularly in the inhibition of viral DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT involves multiple steps. Initially, 2’,3’-dideoxycytidine is synthesized from cytidine through a series of chemical reactions, including selective deoxygenation. The triphosphate group is then introduced using phosphorylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT undergoes various chemical reactions, including:
Substitution Reactions: Common in the synthesis process where hydroxyl groups are replaced.
Phosphorylation: Introduction of the triphosphate group.
Hydrolysis: Breakdown of the compound under acidic or basic conditions
Common Reagents and Conditions
Phosphorylating Agents: Used to introduce the triphosphate group.
Deoxygenating Agents: Employed in the initial synthesis steps.
Solvents: Such as water and organic solvents, depending on the reaction stage
Major Products Formed
The primary product is 2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT itself. By-products may include partially phosphorylated intermediates and unreacted starting materials .
Scientific Research Applications
2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT is widely used in scientific research:
Chemistry: Studied for its unique chemical properties and reactions.
Biology: Used in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against HIV, by inhibiting reverse transcriptase.
Industry: Utilized in the production of antiviral drugs and as a research tool in molecular biology .
Mechanism of Action
The compound exerts its effects by inhibiting DNA polymerases, particularly DNA polymerase I and reverse transcriptase. It acts as a chain terminator during DNA synthesis, preventing the elongation of the DNA strand. This inhibition is crucial in its antiviral activity, as it disrupts the replication of viral DNA .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dideoxyguanosine 5’-triphosphate sodium salt
- 2’-Deoxycytidine 5’-triphosphate disodium salt
- Thymidine 5’-triphosphate sodium salt
Uniqueness
2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT is unique due to its specific inhibition of DNA polymerase I and reverse transcriptase, making it particularly effective in antiviral therapies. Its structural modifications also confer stability and specificity in biochemical reactions .
Properties
Molecular Formula |
C9H15N3NaO12P3 |
|---|---|
Molecular Weight |
473.14 g/mol |
IUPAC Name |
sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O12P3.Na/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);/q;+1/p-1 |
InChI Key |
LOOMQRBEBYCFPP-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(OC1COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy-N,N-dimethylpropan-1-amine](/img/structure/B13906657.png)





![4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13906702.png)

![2-[[(3E)-3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-dien-1-yl]methyl-(carboxymethyl)amino]acetic acid](/img/structure/B13906707.png)




